4,6-Diphenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carbonitrile
Overview
Description
4,6-Diphenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry This compound is characterized by a pyridine ring substituted with diphenyl groups and a prop-2-en-1-ylsulfanyl group, along with a carbonitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4,6-diphenyl-2-(prop-2-en-1-ylsulfanyl)pyridine with cyanogen bromide under controlled conditions to introduce the carbonitrile group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
4,6-Diphenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4,6-Diphenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: Known for its use as a fluorescent sensor in photopolymerization processes.
4,6-Diphenyl-2-(prop-2-en-1-ylsulfanyl)pyridine: Lacks the carbonitrile group but shares similar structural features.
Uniqueness
4,6-Diphenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carbonitrile stands out due to the presence of both the prop-2-en-1-ylsulfanyl and carbonitrile groups, which confer unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in various research fields.
Properties
IUPAC Name |
4,6-diphenyl-2-prop-2-enylsulfanylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2S/c1-2-13-24-21-19(15-22)18(16-9-5-3-6-10-16)14-20(23-21)17-11-7-4-8-12-17/h2-12,14H,1,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSNOORHHHWBSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901196500 | |
Record name | 4,6-Diphenyl-2-(2-propen-1-ylthio)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901196500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123413-87-6 | |
Record name | 4,6-Diphenyl-2-(2-propen-1-ylthio)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123413-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Diphenyl-2-(2-propen-1-ylthio)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901196500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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